

The Discovery of Myosin Modulator 2 (Compound B172): A Technical Guide

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Compound of Interest		
Compound Name:	Myosin modulator 2	
Cat. No.:	B15607028	Get Quote

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Introduction

Myosin modulators are a class of small molecules that directly target the cardiac myosin motor protein, offering a novel therapeutic approach for heart diseases characterized by either hyper-or hypocontractility. Compound B172, a potent **Myosin Modulator 2**, has emerged from a dedicated discovery program aimed at identifying novel agents for conditions such as hypertrophic cardiomyopathy (HCM). This technical guide provides an in-depth overview of the discovery of Compound B172, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying biological and experimental frameworks.

Core Discovery Data

The discovery of Compound B172 is rooted in a systematic screening and optimization process, beginning with a high-throughput screen to identify inhibitors of myosin ATPase. The compound belongs to a class of 1,4-dihydroquinazolinone derivatives, which were investigated for their potential to modulate cardiac contractility.

Quantitative Data Summary

The following table summarizes the in vitro potency of Compound B172 against myosin ATPase from different species and muscle types, providing a comparative view of its activity.



Compound	Target Enzyme	Assay Condition	IC25 (μM)[1]
B172	Rabbit Psoas Myosin ATPase	In vitro	2.013
B172	Porcine Atria Myosin ATPase	In vitro	2.94
B172	Porcine Ventricle Myosin ATPase	In vitro	20.93

IC25: The concentration of the compound that produces 25% inhibition of the enzyme activity.

Experimental Protocols

The following sections detail the key experimental methodologies employed in the discovery and characterization of Compound B172.

Myosin ATPase Inhibition Assay

This assay is fundamental to determining the inhibitory activity of compounds on the enzymatic function of myosin.

Objective: To quantify the inhibition of myosin ATPase activity by Compound B172.

Materials:

- Purified myosin (e.g., from rabbit psoas, porcine atria, porcine ventricle)
- Actin
- ATP
- Assay Buffer (e.g., 25 mM Imidazole pH 7.5, 25 mM KCl, 5 mM MgCl₂, 1 mM DTT)
- Compound B172 stock solution (in DMSO)
- Phosphate detection reagent (e.g., Malachite Green)



- 96-well microplates
- Microplate reader

Procedure:

- Preparation of Reagents: Prepare all buffers and solutions to their final concentrations. A
 dilution series of Compound B172 is made in the assay buffer.
- Reaction Setup: In a 96-well plate, add the assay buffer, actin, and varying concentrations of Compound B172. Include a vehicle control (DMSO without the compound).
- Enzyme Addition: Initiate the reaction by adding the purified myosin to each well.
- ATP Addition: Start the ATPase reaction by adding a saturating concentration of ATP.
- Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 20 minutes).
- Stopping the Reaction and Detection: Stop the reaction by adding the phosphate detection reagent. This reagent will react with the inorganic phosphate (Pi) released during ATP hydrolysis to produce a colorimetric signal.
- Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green) using a microplate reader.
- Data Analysis: Calculate the rate of Pi release for each concentration of Compound B172.
 Plot the percentage of inhibition against the compound concentration to determine the IC25 value.

In Vivo Assessment of Cardiac Function in Rats

Preclinical evaluation in animal models is crucial to understand the physiological effects of a new compound.

Objective: To assess the effect of Compound B172 on systolic cardiac performance in a rat model.



Animal Model: Male Sprague Dawley rats.

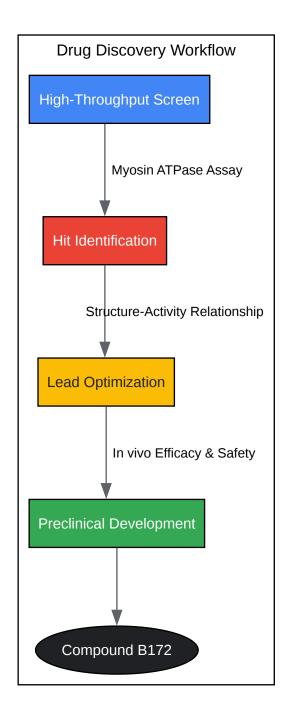
Procedure:

- Animal Acclimatization: Animals are acclimatized to the laboratory conditions before the experiment.
- Compound Administration: Compound B172 is formulated in a suitable vehicle and administered to the rats (e.g., via oral gavage or intravenous infusion). A control group receives the vehicle only.
- Echocardiography: At specified time points after compound administration, transthoracic echocardiography is performed on anesthetized rats to assess cardiac function.
- Data Acquisition: Key parameters of systolic function are measured, including:
 - Left Ventricular Ejection Fraction (LVEF)
 - Fractional Shortening (FS)
 - Stroke Volume (SV)
 - Cardiac Output (CO)
- Data Analysis: The changes in these parameters in the treated group are compared to the control group to determine the effect of Compound B172 on systolic cardiac performance.

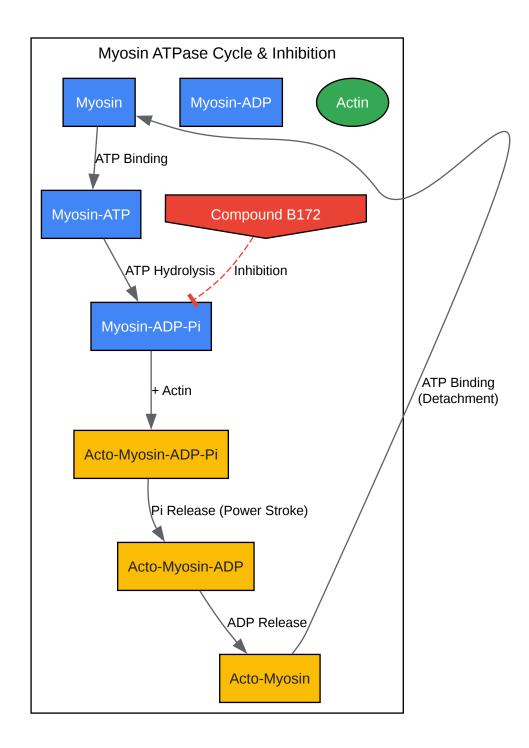
Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the discovery of Compound B172.









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References

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